1-(2-Methoxybenzoyl)piperazine

Description

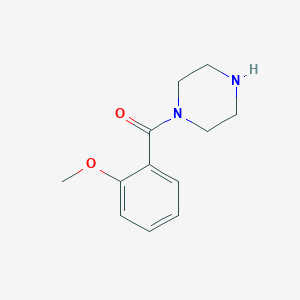

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEOIWAYVGFLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355316 | |

| Record name | 1-(2-methoxybenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100939-88-6 | |

| Record name | 1-(2-methoxybenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methoxybenzoyl)piperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(2-Methoxybenzoyl)piperazine. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes of this compound.

Core Chemical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂. It is also known by other names such as (2-methoxyphenyl)(piperazin-1-yl)methanone. The hydrochloride salt is a common form of this compound.

Quantitative data for this compound and its hydrochloride salt are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2-methoxyphenyl)(piperazin-1-yl)methanone | N/A |

| Molecular Formula | C₁₂H₁₆N₂O₂ | N/A |

| Molecular Weight | 220.27 g/mol | N/A |

| Melting Point | 35-40 °C (lit.) | [1] |

| Boiling Point | 130-133 °C at 0.1 mmHg (lit.) | [1] |

| Density | 1.095 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.575 (lit.) | [1] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ · HCl | N/A |

| Molecular Weight | 256.73 g/mol | N/A |

| Melting Point | 217-219 °C (lit.) | N/A |

Chemical Structure

The chemical structure of this compound consists of a piperazine ring attached to a benzoyl group, which is substituted with a methoxy group at the ortho position.

Table 3: Structural Identifiers

| Identifier | Value | Source |

| SMILES | O=C(N1CCNCC1)C2=CC=CC=C2OC | N/A |

| InChI | InChI=1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)12(15)14-8-4-13-5-9-14/h2-3,6-7,13H,4-5,8-9H2,1H3 | N/A |

| InChIKey | YQVYGBJDDBCJAY-UHFFFAOYSA-N | N/A |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound involves the acylation of piperazine with 2-methoxybenzoyl chloride. The following is a representative protocol for its hydrochloride salt.

Materials:

-

Piperazine

-

2-Methoxybenzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (ethanolic solution)

-

Diethyl ether

Procedure:

-

Dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-methoxybenzoyl chloride (1.0 equivalent) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Dissolve the purified this compound in a minimal amount of diethyl ether.

-

Add an ethanolic solution of hydrochloric acid dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to an NMR tube.

-

¹H NMR Analysis: The ¹H NMR spectrum is expected to show signals for the aromatic protons of the methoxybenzoyl group, the methoxy protons as a singlet, and the protons of the piperazine ring, which may appear as complex multiplets due to their chemical and magnetic non-equivalence.

-

¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the methoxy group shifted downfield), the methoxy carbon, and the carbons of the piperazine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Analysis: The IR spectrum will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1630-1650 cm⁻¹ corresponding to the C=O stretching of the tertiary amide. C-H stretching vibrations of the aromatic ring and the piperazine moiety will be observed around 2800-3100 cm⁻¹. The C-O stretching of the methoxy group will likely appear in the 1200-1250 cm⁻¹ region.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively characterized in the scientific literature. However, studies on structurally related benzoylpiperazines and phenylpiperazines provide some insights into its potential pharmacological profile.

A study investigating the affinity of a series of phenylpiperazines and benzoylpiperazines for serotonin receptors found that while several phenylpiperazine derivatives exhibited high affinity for 5-HT1 sites, the benzoylpiperazine derivatives were found to be "essentially inactive both at 5-HT1 and 5-HT2 sites"[2]. This suggests that the presence of the benzoyl group may significantly reduce or abolish activity at these specific serotonin receptors compared to their phenylpiperazine counterparts.

Furthermore, research on the neurotoxic effects of piperazine derivatives has shown that benzoylpiperazine can induce oxidative stress and apoptosis in dopaminergic human neuroblastoma cells (SH-SY5Y)[3]. This was demonstrated by observing an increase in reactive oxygen species, lipid peroxidation, and inhibition of mitochondrial complex-I activity, along with the stimulation of apoptotic pathways[3].

Based on these findings, a potential cellular mechanism of action for benzoylpiperazine derivatives could involve the induction of cellular stress pathways.

It is important to note that these findings are for benzoylpiperazine in general, and further research is required to determine the specific biological targets and signaling pathways of this compound. The methoxy substituent on the benzoyl ring could potentially alter its pharmacological profile compared to the unsubstituted parent compound. Researchers are encouraged to perform dedicated receptor binding and functional assays to fully elucidate the bioactivity of this specific molecule.

References

1-(2-Methoxybenzoyl)piperazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Methoxybenzoyl)piperazine, including its chemical properties and the broader context of its relevance in medicinal chemistry. Due to the limited publicly available data on this specific compound, this document also details the synthesis, biological activities, and mechanisms of action of closely related arylpiperazine derivatives to provide a framework for its potential applications and research directions.

Compound Identification

1.1. Chemical Properties

This compound is a chemical compound with the following identifiers:

| Property | Value |

| IUPAC Name | (2-methoxyphenyl)(piperazin-1-yl)methanone |

| CAS Number | 436099-85-3 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Synonyms | 1-[(2-Methoxyphenyl)carbonyl]piperazine |

1.2. Structural Representation

The logical relationship for the identification of this compound can be visualized as follows:

Caption: Chemical identifiers for this compound.

Synthesis of Related Arylpiperazine Derivatives

2.1. General Experimental Protocol for N-Acylation of Piperazines

This protocol is adapted from the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives[1].

Materials:

-

1-(Substituted)piperazine

-

Substituted benzoyl chloride

-

Triethylamine

-

Dry dichloromethane

Procedure:

-

A solution of the starting piperazine derivative (1.0 equivalent) in dry dichloromethane is prepared and cooled to 0–5 °C in an ice bath.

-

Triethylamine (3.0 equivalents) is added to the cooled reaction mixture, which is then stirred for 10 minutes.

-

The desired substituted benzoyl chloride (1.0 equivalent) is added to the mixture.

-

The reaction is allowed to stir for 5–6 hours at room temperature, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is taken up in water and extracted with ethyl acetate.

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by chromatography.

2.2. Synthesis Workflow

Caption: General workflow for the synthesis of N-acylated piperazine derivatives.

Biological Activity and Mechanism of Action of Related Compounds

This compound belongs to the broader class of arylpiperazines, which are known to possess significant biological activities, primarily targeting central nervous system (CNS) receptors. The 1-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore that confers high affinity for serotonergic and dopaminergic receptors.

3.1. Receptor Binding Affinities

Derivatives of 1-(2-methoxyphenyl)piperazine have been shown to exhibit high affinity for dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors[2]. These receptors are key targets for antipsychotic medications.

The following table summarizes the binding affinities (Ki, nM) of a related compound, 1-(benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine, for various receptors[3].

| Receptor | Ki (nM) |

| σ₁ | 2.7 |

| σ₂ | 103 |

| 5-HT₁ₐ | 2,192 |

| 5-HT₂ₑ | 15 |

| D₂ | 2,700 |

3.2. Signaling Pathways and Mechanism of Action

The therapeutic effects of arylpiperazine derivatives are often attributed to their modulation of multiple neurotransmitter systems. For instance, a related compound, LQFM180 (1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one), has demonstrated anxiolytic- and antidepressant-like activities that are believed to be mediated through the serotonergic, noradrenergic, and dopaminergic pathways. Competition binding assays confirmed that this compound is capable of binding to α₁₈, 5-HT₁ₐ, and D₂ receptors[4].

The general mechanism for many arylpiperazines involves their interaction with these G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that modulate neuronal activity.

3.3. Potential Signaling Interactions

Caption: Potential receptor targets and modulated pathways of arylpiperazine derivatives.

Conclusion

This compound is a compound with established chemical properties, though detailed biological data for this specific molecule is scarce. However, its structural similarity to a well-studied class of arylpiperazines suggests its potential as a valuable intermediate in the synthesis of novel CNS-active agents. The extensive research on related 1-(2-methoxyphenyl)piperazine derivatives indicates that compounds built upon this scaffold are likely to exhibit significant affinity for dopamine and serotonin receptors, making this a promising area for further drug discovery and development. Researchers are encouraged to use the provided synthetic and mechanistic information as a foundation for exploring the therapeutic potential of novel derivatives of this compound.

References

- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 1-(2-Methoxybenzoyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Methoxybenzoyl)piperazine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, experimentally verified dataset for this compound in the public domain, this document presents a representative spectroscopic profile based on data from closely related analogs and established principles of spectroscopic analysis. The methodologies provided are generalized protocols applicable to the synthesis and characterization of this class of compounds.

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound. This data is compiled from analyses of isomeric compounds and derivatives, and is intended to serve as a reference for characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ) ppm | Assignment |

| ~7.4-7.2 (m, 2H) | Aromatic (CH) |

| ~7.0-6.8 (m, 2H) | Aromatic (CH) |

| ~3.85 (s, 3H) | Methoxy (-OCH₃) |

| ~3.8-3.4 (br m, 4H) | Piperazine (-CH₂-N-CO-) |

| ~3.0-2.8 (br m, 4H) | Piperazine (-CH₂-N-) |

| ~2.0 (br s, 1H) | Piperazine (-NH) |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300-3200 | N-H Stretch (Piperazine secondary amine) | Medium |

| ~3000-2800 | C-H Stretch (Aromatic and Aliphatic) | Strong |

| ~1640 | C=O Stretch (Amide) | Strong |

| ~1600, ~1480 | C=C Stretch (Aromatic) | Medium |

| ~1240 | C-O Stretch (Aryl ether) | Strong |

| ~1100 | C-N Stretch | Medium |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z (Mass-to-Charge Ratio) | Assignment |

| 220.12 | [M]⁺ (Molecular Ion) |

| 135.05 | [M - C₄H₉N₂]⁺ (Loss of piperazine moiety) |

| 85.06 | [C₄H₉N₂]⁺ (Piperazine fragment) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

2.1 Synthesis Protocol: Amide Coupling

-

Dissolution: Dissolve piperazine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add a solution of 2-methoxybenzoyl chloride (1.0 equivalent) in the same solvent to the cooled piperazine solution with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

2.2 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction.

2.3 IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

2.4 Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common method for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide on the Solubility of 1-(2-Methoxybenzoyl)piperazine

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methoxybenzoyl)piperazine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents a template for recording experimental data, a detailed protocol for determining solubility based on established methods, and qualitative solubility information for structurally related compounds to provide valuable context.

Introduction to this compound

This compound is a chemical compound featuring a piperazine ring substituted with a 2-methoxybenzoyl group. The physicochemical properties of this molecule, particularly its solubility in various solvents, are critical for its application in pharmaceutical research and development, influencing aspects such as formulation, bioavailability, and in vitro testing. The presence of both polar (amide, ether, and piperazine nitrogens) and non-polar (benzoyl and phenyl rings) moieties suggests a varied solubility profile depending on the solvent's polarity.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| Water | |||||

| Phosphate-Buffered Saline (PBS) pH 7.4 | |||||

| Methanol | |||||

| Ethanol | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Dimethylformamide (DMF) | |||||

| Acetonitrile | |||||

| Chloroform | |||||

| Dichloromethane | |||||

| [Add other solvents as needed] |

Context from Related Compounds

While direct data is scarce, the solubility of structurally similar compounds can offer valuable insights. For instance, 1-(2-Methoxyphenyl)piperazine hydrochloride has reported solubility in various solvents. It is soluble in polar solvents like water and methanol.[1] Specifically, its solubility is given as 1 mg/mL in DMF and Ethanol, and 10 mg/mL in DMSO and PBS (pH 7.2).[2] Furthermore, qualitative solubility differences have been noted between isomers of methoxyphenylpiperazines; for example, 1-(2-methoxyphenyl)piperazine is fairly soluble in chloroform, whereas 1-(3-methoxyphenyl)piperazine is only very slightly soluble, a property that can be exploited for their separation.[3] The parent compound, piperazine, is highly soluble in water and also soluble in organic solvents like ethanol and methanol.[4][5] These observations suggest that this compound is likely to exhibit good solubility in polar organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7] The following protocol is a detailed methodology for applying this technique to this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO, etc.) of high purity

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[8][9] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining fine particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the compound in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

-

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental protocol, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational framework for researchers working with this compound. By following the detailed experimental protocol and utilizing the provided data table, a robust and comparable dataset on the solubility of this compound can be generated, aiding in its further development and application.

References

- 1. 1-(2-Methoxyphenyl)-Piperazine HCl: Properties, Uses, Safety Data & Trusted Supplier in China [chemheterocycles.com]

- 2. caymanchem.com [caymanchem.com]

- 3. swgdrug.org [swgdrug.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

The Versatility of 1-(2-Methoxybenzoyl)piperazine: A Core Moiety in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxybenzoyl)piperazine is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of therapeutic agents. Its structural features, combining a piperazine ring with a 2-methoxybenzoyl group, provide a unique scaffold that has been successfully exploited in the development of drugs targeting various physiological pathways. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties and engage in crucial interactions with biological targets. The 2-methoxyphenyl group attached via a carbonyl linker further refines the pharmacological profile of the resulting molecules, influencing their potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the synthesis, applications, and pharmacological significance of this compound in drug discovery.

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through the N-acylation of its immediate precursor, 1-(2-methoxyphenyl)piperazine. This reaction involves the formation of an amide bond between the secondary amine of the piperazine ring and the carbonyl group of a 2-methoxybenzoyl derivative.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the acylation of 1-(2-methoxyphenyl)piperazine with 2-methoxybenzoyl chloride.

Materials:

-

1-(2-methoxyphenyl)piperazine

-

2-Methoxybenzoyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a round-bottom flask, dissolve 1-(2-methoxyphenyl)piperazine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-methoxybenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Expected Yield: Yields for this type of reaction are typically in the range of 70-95%, depending on the specific conditions and purity of the starting materials.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure found in a variety of pharmacologically active compounds. Its derivatives have shown significant potential in treating a range of disorders, primarily those related to the central nervous system and metabolic diseases.

Urate Transporter 1 (URAT1) Inhibitors for Gout

A prominent example of a drug containing the this compound moiety is Dotinurad . Dotinurad is a selective urate reabsorption inhibitor (SURI) used for the treatment of hyperuricemia and gout.[1] It functions by potently and selectively inhibiting the urate transporter 1 (URAT1), which is located in the apical membrane of renal proximal tubular cells and is responsible for the reabsorption of uric acid from the urine back into the bloodstream.[2][3] By inhibiting URAT1, dotinurad increases the excretion of uric acid, thereby lowering its levels in the blood.

Quantitative Data: URAT1 Inhibition

| Compound | Target | IC50 (nM) |

| Dotinurad | URAT1 | 37.2[4] |

The URAT1 transporter facilitates the exchange of urate for an intracellular anion, such as lactate or nicotinate. Dotinurad competitively inhibits this transporter, preventing the reabsorption of urate.

Caption: Inhibition of URAT1 by Dotinurad.

Dopamine and Serotonin Receptor Ligands for CNS Disorders

Derivatives of 1-(2-methoxyphenyl)piperazine, the precursor to the title compound, are well-known for their high affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. This makes them valuable scaffolds for the development of antipsychotic, antidepressant, and anxiolytic drugs. The addition of the 2-methoxybenzoyl group can further modulate the receptor binding profile and pharmacokinetic properties of these derivatives.

Quantitative Data: Receptor Binding Affinities

| Compound Class | Target Receptor | Ki (nM) Range |

| N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides | Dopamine D3 | 0.5 - 100+ |

| N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides | Dopamine D2 | 76.4 - 1000+ |

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazines | Dopamine D2 | High Affinity (Specific values vary) |

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazines | Serotonin 5-HT1A | Low to Moderate Affinity |

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequent downstream signaling effects.

Caption: Dopamine D2 receptor signaling pathway.

The serotonin 5-HT1A receptor is also a GPCR coupled to Gi/o proteins. Similar to the D2 receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. It also modulates ion channels, leading to neuronal hyperpolarization.

Caption: Serotonin 5-HT1A receptor signaling pathway.

Structure-Activity Relationship (SAR) Considerations

The pharmacological activity of this compound derivatives can be finely tuned by modifying different parts of the molecule. Key areas for modification include:

-

Substituents on the Benzoyl Ring: Altering the position and nature of substituents on the benzoyl ring can significantly impact receptor affinity and selectivity. The ortho-methoxy group is often crucial for activity at certain CNS receptors.

-

The Piperazine Ring: The piperazine ring can be replaced with other cyclic amines to explore conformational constraints and their effect on binding.

-

The Linker: The nature and length of the linker between the piperazine nitrogen and other pharmacophoric elements are critical for optimal interaction with the target protein.

Conclusion

This compound is a highly valuable and versatile precursor in medicinal chemistry. Its synthetic accessibility and the amenability of its structure to chemical modification have led to the discovery of potent and selective therapeutic agents for a variety of diseases. The successful development of drugs like dotinurad for gout, and the continued exploration of its derivatives as CNS-active agents, underscore the enduring importance of this scaffold in modern drug discovery. Future research in this area is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

Safety, handling, and MSDS for 1-(2-Methoxybenzoyl)piperazine

An In-depth Technical Guide on the Safety, Handling, and MSDS for 1-(2-Methoxybenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound frequently utilized in pharmaceutical research and drug development as a synthetic intermediate and a scaffold for various biologically active molecules. A thorough understanding of its safety profile, proper handling procedures, and toxicological properties is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, with a focus on quantitative data, experimental protocols, and clear visual workflows to support researchers in its safe and effective use.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| Appearance | Low melting solid, Clear | [2] |

| Melting Point | 35 - 38 °C / 95 - 100.4 °F | [2] |

| Boiling Point | 130 - 133 °C / 266 - 271.4 °F @ 0.1 mmHg | [2] |

| Flash Point | > 110 °C / > 230 °F | [2] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [3] |

Table 2: Toxicological Data for Piperazine (Parent Compound)

Disclaimer: The following data is for the parent compound, piperazine, and should be used as a surrogate for estimating the potential toxicity of this compound. The actual toxicity of the title compound may vary.

| Metric | Value | Species | Route | Reference |

| LD50 (Oral) | 2600 mg/kg bw | Rat (Sprague Dawley) | Oral | [4] |

| LD50 (Dermal) | 8300 mg/kg bw | Rabbit (New Zealand White) | Dermal | [4] |

| LC50 (Inhalation) | 5400 mg/m³/2 hours | Mouse | Inhalation | [4] |

| Acute LOAEL (Human) | 110 mg/kg bw | Human | Oral | [4] |

Hazard Identification and GHS Classification

Based on available Safety Data Sheets, this compound is classified under the Globally Harmonized System (GHS) as follows:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[5]

Signal Word: Warning[5]

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Experimental Protocols for Toxicity Assessment

The hazard classifications of this compound are determined through standardized toxicological testing. Below are detailed methodologies for key experiments relevant to its identified hazards.

Skin Irritation Testing (Modified Draize Test)

The potential for a substance to cause skin irritation is often assessed using a method based on the Draize test.

Objective: To determine the potential of a test substance to induce reversible inflammatory changes in the skin.

Methodology:

-

Animal Model: Albino rabbits are typically used due to their sensitive skin.

-

Preparation: A small area on the back of the rabbit is clipped free of fur 24 hours before the test.

-

Application: 0.5 g of the solid test substance (or 0.5 mL if liquid) is applied to the shaved skin and covered with a gauze patch.

-

Exposure: The patch is left in place for a 4-hour exposure period.

-

Observation: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.

-

Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe irritation). The scores for erythema and edema are added to calculate a primary irritation index.

In Vitro Hepatotoxicity Assessment

To assess the potential for liver cell damage, in vitro assays using human liver cell lines are commonly employed.

Objective: To evaluate the cytotoxic effects of a compound on human hepatocytes.

Methodology:

-

Cell Lines: Human hepatic cell lines such as HepaRG or HepG2 are cultured in appropriate media.

-

Compound Exposure: The cells are incubated with varying concentrations of this compound for a set period (e.g., 24 hours).

-

Cell Viability Assay (MTT Assay):

-

After incubation, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

The formazan is then solubilized, and the absorbance is measured using a spectrophotometer. A decrease in absorbance indicates reduced cell viability.

-

-

Mechanistic Toxicity Assays:

-

ATP Levels: Cellular ATP content can be measured using luminescence-based assays to assess mitochondrial function.

-

Glutathione (GSH) Levels: Intracellular GSH levels can be quantified to evaluate oxidative stress. A depletion of GSH suggests an oxidative stress response.

-

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust or fumes.[5]

-

Wash hands thoroughly after handling.[5]

-

Minimize dust generation and accumulation.[5]

Storage:

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.[5]

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.

Visual Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key safety and handling workflows.

Caption: Workflow for the safe handling and storage of this compound.

References

- 1. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). - IVAMI [ivami.com]

The Genesis of a Privileged Scaffold: A Technical History of Methoxybenzoyl Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity for substitution at two distinct points, have made it a cornerstone in the design of a vast array of therapeutic agents. Within the large family of piperazine-containing drugs, the methoxybenzoyl piperazine moiety stands out as a critical pharmacophore, particularly in the realm of neuroscience. This technical guide delves into the discovery and history of methoxybenzoyl piperazine compounds, tracing their origins from early synthetic explorations to their establishment as key components in modern pharmacotherapy. We will explore the evolution of their synthesis, the elucidation of their pharmacological properties, and the structure-activity relationships that have guided their development.

Early History and Discovery of the Piperazine Nucleus

The story of methoxybenzoyl piperazines begins with the parent heterocycle. Piperazine itself was first prepared in the late 19th century, and its initial therapeutic application was as an anthelmintic agent. Early synthetic methods were often harsh and low-yielding. A significant advancement in piperazine synthesis came with the development of methods involving the cyclization of ethanolamine derivatives. These early developments laid the groundwork for the creation of a diverse library of substituted piperazines.

The foray of piperazine derivatives into the realm of central nervous system (CNS) pharmacology began in the mid-20th century with the discovery of the antipsychotic properties of chlorpromazine, a phenothiazine derivative. This discovery spurred a wave of research into other nitrogen-containing heterocyclic compounds, including piperazines, in a quest for novel psychoactive agents.

The Emergence of Arylpiperazines and the Methoxybenzoyl Moiety

The 1950s and 1960s marked a pivotal period in the development of psychopharmacology, with the synthesis and evaluation of numerous arylpiperazine derivatives. These compounds, characterized by a phenyl group attached to one of the piperazine nitrogens, were found to possess a range of CNS activities. A key early discovery in this class was 1-(2-methoxyphenyl)piperazine (1-oMeOPP), which emerged as a significant metabolite of several psychoactive drugs and was found to have its own distinct pharmacological profile, primarily as a 5-HT receptor ligand.

The introduction of the methoxybenzoyl group, attached to the second nitrogen of the piperazine ring, represented a crucial step in the evolution of this chemical class. This modification allowed for the fine-tuning of the pharmacological properties of the arylpiperazine scaffold, leading to compounds with improved potency and selectivity for specific neurotransmitter receptors.

Evolution of Synthetic Methodologies

The synthesis of methoxybenzoyl piperazine compounds has evolved significantly over the decades, moving from classical methods to more efficient and versatile modern techniques.

Early Synthetic Approaches

Initial syntheses of N-acylpiperazines, including methoxybenzoyl derivatives, typically involved the straightforward acylation of a pre-existing piperazine with a methoxybenzoyl chloride.

Experimental Protocol: Classical Acylation of Piperazine

-

Objective: To synthesize a generic N-(methoxybenzoyl)piperazine.

-

Materials:

-

Piperazine (or a substituted piperazine)

-

Methoxybenzoyl chloride (ortho-, meta-, or para-)

-

Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene)

-

A base (e.g., triethylamine or pyridine) to act as an acid scavenger.

-

-

Procedure:

-

The piperazine starting material is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The base is added to the solution.

-

The methoxybenzoyl chloride, dissolved in the same solvent, is added dropwise to the piperazine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (often several hours to overnight) to ensure complete reaction.

-

The reaction mixture is then washed with water and/or an aqueous basic solution (e.g., sodium bicarbonate) to remove the hydrochloride salt of the base and any unreacted acid chloride.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed in vacuo.

-

The resulting crude product is purified by a suitable method, such as recrystallization or column chromatography.

-

Modern Synthetic Methods

More recent synthetic strategies have focused on improving efficiency, yield, and the ability to create diverse libraries of compounds. These methods include:

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): These powerful reactions allow for the formation of the N-aryl bond between the piperazine nitrogen and the methoxyphenyl ring under relatively mild conditions. This has been particularly useful in the synthesis of 1-arylpiperazines which can then be acylated.

-

Carbodiimide-Mediated Amide Bond Formation: This method allows for the direct coupling of a methoxybenzoic acid with a piperazine, avoiding the need to prepare the often-labile acid chloride. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

Pharmacological Profile: Targeting Dopamine and Serotonin Receptors

The primary therapeutic utility of methoxybenzoyl piperazine compounds stems from their ability to modulate the activity of dopamine and serotonin (5-hydroxytryptamine, 5-HT) receptors, which are key players in the regulation of mood, cognition, and behavior.

Dopamine D2 Receptor Antagonism

Many early antipsychotic drugs were found to exert their effects by blocking dopamine D2 receptors in the brain. Methoxybenzoyl piperazine derivatives have been extensively explored as D2 receptor antagonists. The general structure-activity relationship (SAR) suggests that the nature and substitution pattern of the aryl group at the N1 position, as well as the linker to the methoxybenzoyl moiety, are critical for D2 receptor affinity.

Serotonin Receptor Modulation

The pharmacological profile of methoxybenzoyl piperazines is often complex, with many compounds exhibiting activity at multiple serotonin receptor subtypes.

-

5-HT1A Receptor Agonism/Partial Agonism: The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Many methoxybenzoyl piperazine derivatives, particularly those with an aryl group at the N1 position, show high affinity for the 5-HT1A receptor, often acting as partial agonists.

-

5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile compared to older typical antipsychotics. The methoxybenzoyl piperazine scaffold has been successfully incorporated into potent 5-HT2A receptor antagonists.

Key Experiments in Pharmacological Characterization

The elucidation of the pharmacological properties of methoxybenzoyl piperazine compounds has been heavily reliant on in vitro binding and functional assays.

Radioligand Binding Assays

The development of radioligand binding assays in the 1970s was a revolutionary step in pharmacology, allowing for the direct measurement of the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of a methoxybenzoyl piperazine compound for the dopamine D2 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

A radiolabeled ligand with high affinity and selectivity for the D2 receptor (e.g., [³H]-spiperone or [³H]-raclopride).

-

The test methoxybenzoyl piperazine compound at various concentrations.

-

A known D2 receptor antagonist for determining non-specific binding (e.g., haloperidol or sulpiride).

-

Assay buffer (e.g., Tris-HCl buffer containing physiological concentrations of ions).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubation: In a series of tubes, the cell membranes, radioligand (at a fixed concentration, typically near its Kd), and varying concentrations of the test compound are incubated in the assay buffer. A set of tubes containing the radioligand and a high concentration of the known antagonist is included to determine non-specific binding. A set of tubes with only the radioligand and membranes determines total binding.

-

Filtration: After incubation to allow binding to reach equilibrium, the contents of each tube are rapidly filtered through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity on each filter is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways

Methoxybenzoyl piperazine compounds, by acting on G protein-coupled receptors (GPCRs) like the dopamine and serotonin receptors, modulate intracellular signaling cascades.

-

Dopamine D2 Receptor Signaling: The D2 receptor is a member of the Gi/o family of GPCRs. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Caption: Dopamine D2 Receptor Signaling Pathway.

-

5-HT1A Receptor Signaling: Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Structure-Activity Relationship (SAR) and Quantitative Data

The pharmacological activity of methoxybenzoyl piperazine compounds is highly dependent on their molecular structure. The following table summarizes some general SAR trends and provides representative binding affinity data for illustrative compounds.

| Compound/Scaffold | R1 (N1-substituent) | R2 (Methoxybenzoyl position) | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Arylpiperazine Core | Phenyl | 2-methoxy | >1000 | 50 | 200 |

| 2-methoxyphenyl | 4-methoxy | 20 | 5 | 10 | |

| 2-pyrimidinyl | 4-methoxy | 15 | 10 | 5 | |

| Long-chain Arylpiperazines | Butyl-benzisothiazole | 4-methoxy | 2 | 15 | 0.5 |

| Phenyl-ethyl | 2-methoxy | 50 | 2 | 30 |

Note: The Ki values presented are representative and can vary depending on the specific assay conditions.

Conclusion

The journey of methoxybenzoyl piperazine compounds from their conceptual origins in the burgeoning field of psychopharmacology to their current status as integral components of numerous CNS-active drugs is a testament to the power of medicinal chemistry. The interplay of synthetic innovation, detailed pharmacological characterization, and a growing understanding of the neurobiology of mental illness has driven the evolution of this remarkable chemical class. The methoxybenzoyl piperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, with ongoing research exploring novel derivatives with enhanced selectivity and improved pharmacokinetic properties. This enduring legacy solidifies the position of methoxybenzoyl piperazines as a truly privileged structure in the landscape of drug discovery.

An In-depth Technical Guide to the Biological Mechanism of Action of 1-(2-Methoxybenzoyl)piperazine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Methoxybenzoyl)piperazine belongs to the broad class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally active therapeutic agents.[1] While direct experimental data on the specific mechanism of action of this compound is limited in publicly available literature, this guide synthesizes current knowledge from structurally related benzoylpiperazine and methoxyphenylpiperazine analogs to infer its probable biological activities. This document provides a comprehensive overview of the likely receptor interactions, potential signaling pathways, and possible neuropharmacological effects. Furthermore, it includes detailed experimental protocols for the characterization of such compounds and quantitative data from relevant analogs to support future research endeavors.

Inferred Mechanism of Action

Based on the structure-activity relationships of analogous compounds, this compound's mechanism of action is likely complex, potentially involving modulation of monoaminergic neurotransmitter systems. However, a key study investigating a series of benzoylpiperazines showed them to be essentially inactive at central serotonin 5-HT1 and 5-HT2 sites, in contrast to their phenylpiperazine counterparts.[2] This suggests that the primary mechanism may not be direct serotonin receptor agonism.

The broader class of benzoylpiperazines has been shown to interact with the dopaminergic and serotonergic systems, in some cases by increasing the extracellular concentrations of dopamine and serotonin, which can lead to stimulant effects.[3] Some piperazine derivatives are known to act on these systems, producing stimulatory and hallucinogenic effects.[4]

Potential molecular targets and activities include:

-

Dopamine and Serotonin Transporters: Like other psychoactive piperazine derivatives, this compound might interact with dopamine (DAT) and serotonin (SERT) transporters, potentially inhibiting neurotransmitter reuptake and thereby increasing their synaptic availability.[5]

-

Dopamine Receptors: Derivatives of 1-(2-methoxyphenyl)piperazine have shown high affinity for dopamine D2 and D3 receptors.[4][6] The presence of the 2-methoxy group on the phenyl ring is a common feature in ligands targeting these receptors.[7]

-

Serotonin Receptors: While some benzoylpiperazines are reported to be inactive at 5-HT1 and 5-HT2 receptors[2], other methoxyphenylpiperazine derivatives exhibit high affinity for 5-HT1A receptors.[8][9] Therefore, the specific impact of the benzoyl moiety in this configuration requires direct experimental validation.

-

Adrenergic Receptors: Certain arylpiperazines also display affinity for α1-adrenergic receptors.[7]

-

Sigma Receptors: Various piperazine derivatives have been shown to bind to sigma-1 (σ1) and sigma-2 (σ2) receptors, which are involved in a variety of CNS functions.[10][11]

The potential for neurotoxicity, as observed with other benzoylpiperazine derivatives through mechanisms like oxidative stress and apoptosis induction in neuronal cell lines, should also be considered a part of its biological action profile.[4][12]

Quantitative Data for Structurally Related Compounds

Table 1: Binding Affinities of 1-(2-Methoxyphenyl)piperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A (Ki, nM) | 5-HT7 (Ki, nM) | Reference |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | <1 | 34 | [8] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | - | [13] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | - | [13] |

| 1-(2-Methoxyphenyl)piperazine | 35 | - | [2] |

Table 2: Binding Affinities of Piperazine Analogs at Dopamine and Sigma Receptors

| Compound | D2 (Ki, nM) | D3 (Ki, nM) | σ1 (Ki, nM) | σ2 (Ki, nM) | Reference |

| Analog 12b¹ | 40-53 | 0.3-0.9 | - | - | [4] |

| Analog 12c¹ | 40-53 | 0.3-0.9 | - | - | [4] |

| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | 54 | - | - | - | [6] |

| p-methoxybenzyl substituted piperazine 3d² | - | - | 12.4 | - | [11] |

| 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine | 2700 | - | 2.7 | 103 | [10] |

¹Analogs are N-(2-methoxyphenyl)piperazine derivatives. ²A chiral (piperazin-2-yl)methanol derivative.

Detailed Experimental Protocols

The following protocols are standard methodologies for characterizing the biological activity of novel piperazine derivatives.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound to a specific receptor (e.g., dopamine D2 receptor) expressed in a cell line.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [3H]-Spiperone).

-

Non-specific binding control (e.g., Haloperidol).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D2 cells to confluency.

-

Harvest and homogenize cells in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer.

-

Determine the protein concentration of the membrane preparation.[3]

-

-

Binding Assay:

-

In a 96-well plate, add in the following order: binding buffer, test compound at various concentrations, radioligand, and membrane preparation.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[3]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.[14]

-

-

Data Analysis:

-

Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

-

In Vitro Neurotoxicity Assessment

This protocol outlines methods to assess the potential neurotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y human neuroblastoma cells.

-

Cell culture medium and supplements.

-

Test compound.

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

Fluorescent ROS indicator (e.g., DCFH-DA).

-

Caspase activity assay kit.

Procedure:

-

Cell Culture and Treatment:

-

Plate SH-SY5Y cells in 96-well plates and allow them to adhere.

-

Treat cells with a range of concentrations of the test compound for 24-48 hours.[15]

-

-

Cell Viability (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.[15]

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Load cells with a fluorescent ROS indicator.

-

After incubation, measure the fluorescence intensity to quantify ROS levels.[15]

-

-

Assessment of Apoptosis (Caspase Activity):

-

Lyse the treated cells.

-

Add a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

-

Incubate and measure the absorbance at 405 nm. The increase in absorbance is proportional to caspase activity.[15]

-

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the study of this compound.

Caption: Inferred signaling pathway for benzoylpiperazine analogs.

Caption: Experimental workflow for radioligand binding assay.

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermochemical Properties of 1-(2-Methoxybenzoyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this guide, specific experimental or computational thermochemical data for 1-(2-Methoxybenzoyl)piperazine is not available in the public domain. This document therefore serves as a technical guide to the methodologies that would be employed to determine these properties, and it presents available data for the structurally related compound, 1-benzoylpiperazine, for comparative context.

Introduction

This compound is a derivative of piperazine, a core scaffold in many pharmaceutically active compounds. The thermochemical properties of such molecules are critical for drug development, influencing factors such as stability, solubility, and manufacturing processes. This guide outlines the standard experimental and computational methodologies for characterizing the thermochemical profile of this compound.

Physicochemical Properties of a Related Compound: 1-Benzoylpiperazine

In the absence of data for this compound, the properties of the parent compound, 1-benzoylpiperazine, are presented below to provide a baseline for estimation and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Melting Point | 61-64 °C |

| Boiling Point | 145 °C at 0.05 mmHg |

Note: The addition of a methoxy group to the benzoyl ring is expected to alter these properties.

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures for determining the key thermochemical properties of a solid organic compound like this compound.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of the crystalline this compound is pressed into a pellet.

-

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid.

-

Bomb Preparation: The pellet is placed in a crucible inside the combustion bomb. A fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

-

Combustion: The sealed bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature change (ΔT).

-

Data Analysis: The heat released by the combustion is calculated from the temperature change and the energy equivalent of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any atmospheric nitrogen present. From the corrected heat of combustion, the standard enthalpy of combustion is calculated. The standard enthalpy of formation is then derived using Hess's Law.

DSC is a versatile technique used to measure changes in heat flow to a sample as a function of temperature. It is employed to determine melting point, enthalpy of fusion, and to study phase transitions and polymorphism.

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered sample (typically 2-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to identify thermal events. An endothermic peak corresponds to melting, and the peak's onset temperature is taken as the melting point. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH).

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed on a high-precision balance within a furnace.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is an indicator of thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for DSC and TGA experiments.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. High-level quantum chemical methods can be employed to estimate the gas-phase enthalpy of formation.

Methodology Outline:

-

Molecular Geometry Optimization: The 3D structure of this compound would be optimized using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

High-Level Energy Calculation: Single-point energy calculations are performed using more accurate composite methods like Gaussian-3 (G3) or Gaussian-4 (G4) theories. These methods approximate a high-level of theory and a large basis set by combining the results of several calculations.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from the computed total energy of the molecule and the experimental enthalpies of formation of its constituent atoms in their standard states.

-

Condensed-Phase Correction: To estimate the solid-phase enthalpy of formation, the calculated gas-phase value must be corrected for the enthalpy of sublimation. This can be estimated using empirical models or more advanced solid-state calculations.

Conclusion

While direct experimental data on the thermochemical properties of this compound are currently lacking, this guide provides the established methodologies for their determination. The data for the related compound, 1-benzoylpiperazine, offers a preliminary point of reference. For drug development and process safety, it is imperative that the thermochemical properties of this compound be determined experimentally using the protocols outlined herein. Computational methods can serve as a valuable predictive tool in the interim.

Methodological & Application

Application Note: Synthesis of 1-(2-Methoxybenzoyl)piperazine from o-Anisic Acid

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 1-(2-Methoxybenzoyl)piperazine, a valuable intermediate in medicinal chemistry, starting from commercially available o-anisic acid and piperazine. The primary method detailed is a direct amide coupling reaction, which offers high efficiency and mild reaction conditions. An alternative method via an acid chloride intermediate is also discussed. This document includes a step-by-step experimental protocol, a summary of quantitative data, and a workflow diagram for clarity.

Introduction

This compound is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents. The most direct route involves the formation of an amide bond between o-anisic acid (2-methoxybenzoic acid) and piperazine. This document outlines a reliable and scalable protocol using a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate this transformation efficiently.

Reaction Scheme

The synthesis proceeds via the activation of the carboxylic acid group of o-anisic acid by a coupling agent, followed by nucleophilic acyl substitution by one of the secondary amines of piperazine. An excess of piperazine is used to act as both the nucleophile and the base, and to minimize the formation of the di-acylated byproduct.

// Editor's note: A visual representation of the chemical reaction would be placed here. For this text-based output, the reaction is described below.

o-Anisic Acid + Piperazine → this compound

Data Presentation

The following table summarizes the typical quantities, molar equivalents, and expected outcomes for the synthesis of this compound on a 10 mmol scale.

| Parameter | Value | Notes |

| Reactants | ||

| o-Anisic Acid | 1.52 g (10.0 mmol, 1.0 eq) | Limiting reagent. |

| Piperazine | 4.31 g (50.0 mmol, 5.0 eq) | Used in excess to favor mono-acylation and act as a base. |

| EDC·HCl | 2.11 g (11.0 mmol, 1.1 eq) | Carbodiimide coupling agent.[1] |

| HOBt·H₂O | 1.68 g (11.0 mmol, 1.1 eq) | Additive to suppress side reactions and improve efficiency.[1] |

| Solvent | ||

| Dichloromethane (DCM) | 100 mL | Anhydrous grade recommended. |

| Product | ||

| This compound | ||

| Molecular Formula | C₁₂H₁₆N₂O₂ | |

| Molecular Weight | 220.27 g/mol | |

| Theoretical Yield | 2.20 g | Based on o-anisic acid as the limiting reagent. |

| Typical Experimental Yield | 1.76 - 2.09 g (80-95%) | Yields are dependent on purification efficiency. |

| Purity (by HPLC/NMR) | >98% | After purification by column chromatography or recrystallization. |

| Appearance | White to off-white solid |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents

-

o-Anisic Acid (≥98%)

-

Piperazine (anhydrous, ≥99%)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

-

Dichloromethane (DCM), anhydrous

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethyl Acetate (EtOAc) for chromatography

-

Hexanes for chromatography

-

Silica Gel (230-400 mesh)

Protocol: Amide Coupling using EDC/HOBt

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-anisic acid (1.52 g, 10.0 mmol) and piperazine (4.31 g, 50.0 mmol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-